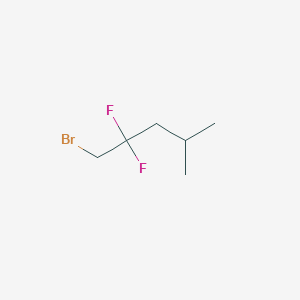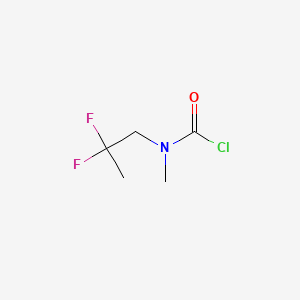
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a dihydrobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific catalysts to ensure stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques .
化学反応の分析
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
科学的研究の応用
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins . The pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Cytoxazone: A compound with a similar oxazolidinone scaffold used in various synthetic applications.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the dihydrobenzofuran moiety.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-11-12-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5,9H,3-4,6H2,(H,12,13) |
InChIキー |
JLJSVYITOLQBDE-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2)C3COC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)





